
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, also known as DMF-3T-PhAc, is a small molecule compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Copolymerization Studies
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, due to its unique chemical structure, has potential applications in copolymerization studies. Research by El-hamouly, El-Kafrawi, and Messiha (1992) focused on binary copolymerizations of N-antipyryl acrylamide with various monomers, highlighting the versatile nature of acrylamide derivatives in polymer science (El-hamouly, El-Kafrawi, & Messiha, 1992).
Molecular Rearrangement Studies
Molecular rearrangement studies have shown that certain acrylamide derivatives can undergo transformations under specific conditions. The work of Yokoyama, Hatanaka, and Sakamoto (1985) provides insight into such rearrangements, demonstrating the compound's potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Synthesis and Biological Activities
Acrylamide derivatives like this compound are used in synthesizing novel compounds with potential biological activities. For instance, Fahim, Elshikh, and Darwish (2019) investigated novel pyrimidiopyrazole derivatives showing significant antitumor activity (Fahim, Elshikh, & Darwish, 2019).
Optical and Electronic Applications
The molecular structure of acrylamide derivatives lends itself to applications in optical and electronic fields. Kim et al. (2006) explored the design of organic sensitizers for solar cell applications, showcasing the potential of acrylamide-based compounds in energy conversion technologies (Kim et al., 2006).
Properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-10-15(13(2)20-12)11-18-17(19)9-6-14-4-7-16(21-3)8-5-14/h4-10H,11H2,1-3H3,(H,18,19)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYEIXVLFREGV-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)
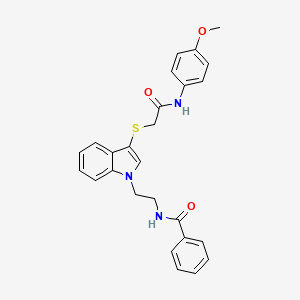
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)
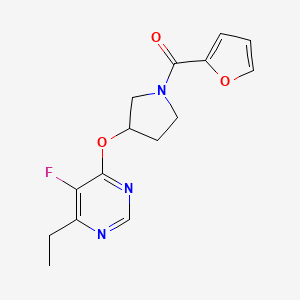

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)


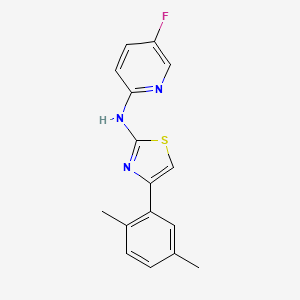
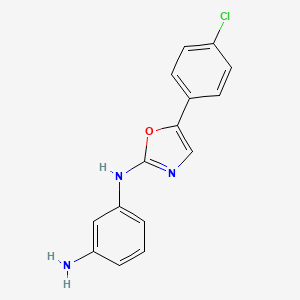
![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
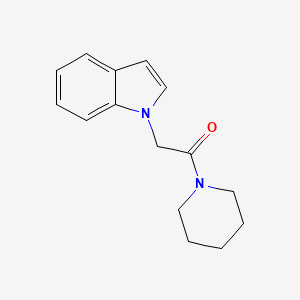
![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)
